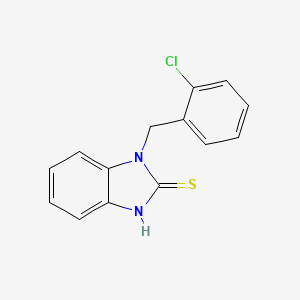

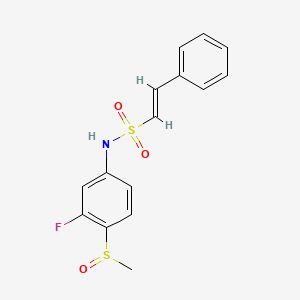

![molecular formula C23H19N3O B2384826 N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1207044-78-7](/img/structure/B2384826.png)

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine” is an intermediate used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .

Synthesis Analysis

In a study, 4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols) derivatives were synthesized by a three components reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature .

Molecular Structure Analysis

The molecular structure of “1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine” has a molecular formula of C14H18N4 and a monoisotopic mass of 242.153152 Da .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds typically involve nucleophilic substitution and cyclization under acid catalysis .

Physical And Chemical Properties Analysis

The compound “1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine” has a boiling point of 429℃, a flash point of 213℃, and is a solid at room temperature .

Scientific Research Applications

- The compound exhibits radical scavenging activity, making it a potential antioxidant agent. In fact, some derivatives are more active than the standard ascorbic acid .

- Several pyrazole derivatives, including this compound, have demonstrated cytotoxic effects on human cell lines. Specifically, compound 3i stands out with an IC50 of 6.2 ± 0.6 µM against colorectal carcinoma cells (RKO) and activates autophagy proteins as a survival mechanism. The predominant pathway of cell death is p53-mediated apoptosis .

- While not directly related to the compound itself, a molecular simulation study justified the potent in vitro antipromastigote activity of a related compound. This suggests that the pyrazole scaffold may have broader applications in combating parasitic diseases .

- An intermediate derived from this compound, 1-(3-methyl-1-phenyl-5-pyrazolyl)piperazine , is used to prepare selective and orally active dipeptidylpeptidase 4 inhibitors. These inhibitors are investigated for their potential as antidiabetic agents .

- The nanomaterial derived from this compound has been applied as a catalyst for the preparation of 4,4ʹ-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives. This method offers high yields, short reaction times, and effectiveness in performing the reaction .

Antioxidant Properties

Anticancer Potential

Antileishmanial and Antimalarial Activity

Diabetes Research

Catalysis and Synthesis

Other Biological Activities

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-(5-methyl-2-phenylpyrazol-3-yl)-4-phenylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O/c1-17-16-22(26(25-17)21-10-6-3-7-11-21)24-23(27)20-14-12-19(13-15-20)18-8-4-2-5-9-18/h2-16H,1H3,(H,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWRBRVPARCAGKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

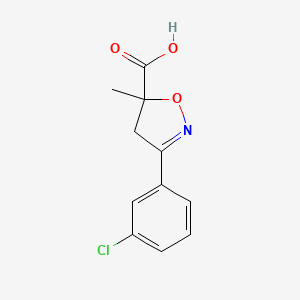

![2-(Benzo[d]oxazol-2-ylthio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2384746.png)

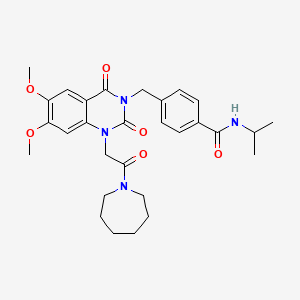

![N-(3,5-dimethoxyphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2384749.png)

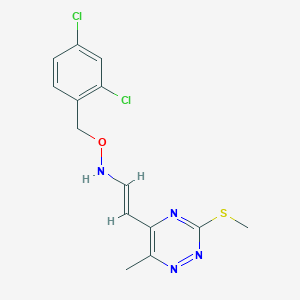

![2,3-dichloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2384754.png)

![N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]thiophene-2-carboxamide](/img/structure/B2384759.png)

![2-[(4,4-Dimethylcyclohexyl)amino]propane-1,3-diol](/img/structure/B2384765.png)

![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2384766.png)